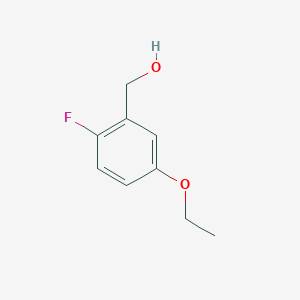
(5-Ethoxy-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethoxy-2-fluorophenyl)methanol: is an organic compound with the molecular formula C₉H₁₁FO₂ and a molecular weight of 170.18 g/mol . It is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, along with a methanol group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxy-2-fluorophenyl)methanol typically involves the reaction of 5-ethoxy-2-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like methanol or ethanol . The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Ethoxy-2-fluorophenyl)methanol can undergo oxidation reactions to form or depending on the oxidizing agent used.
Reduction: The compound can be further reduced to form .
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (KMnO₄) and (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 5-ethoxy-2-fluorobenzaldehyde, 5-ethoxy-2-fluorobenzoic acid
Reduction: 5-ethoxy-2-fluorophenylethanol
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: (5-Ethoxy-2-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated phenylmethanol derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and polymers .
Mechanism of Action
The mechanism of action of (5-Ethoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. The presence of the fluorine atom enhances its binding affinity to certain targets, making it a valuable compound in drug development .
Comparison with Similar Compounds
- (5-Ethoxy-2-chlorophenyl)methanol
- (5-Ethoxy-2-bromophenyl)methanol
- (5-Ethoxy-2-iodophenyl)methanol
Comparison: (5-Ethoxy-2-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound a valuable compound in various research applications .
Properties
IUPAC Name |
(5-ethoxy-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVLYFGABORGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














